Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-
Description
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- (CAS: Not explicitly provided in evidence; molecular formula inferred as C₁₄H₁₃ClS) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a [(4-methylphenyl)thio]methyl group at position 3. The thioether linkage (-S-CH₂-) connects the benzene core to a 4-methylphenyl group, introducing steric bulk and moderate electron-donating effects due to the methyl substituent. This compound’s structure positions it within a broader class of sulfur-containing aromatic derivatives, which are of interest in organic synthesis, materials science, and pharmaceutical research due to their tunable electronic and steric properties .
Properties
CAS No. |
100716-85-6 |
|---|---|
Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 g/mol |
IUPAC Name |
1-chloro-4-[(4-methylphenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C14H13ClS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
KUXLWHVGZOZRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- typically involves the reaction of 1-chloro-4-methylbenzene with a thiol derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds . The reaction conditions often include the use of a base, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, bases, and solvents like toluene or DMF.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include various coupled aromatic compounds.
Scientific Research Applications
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds . The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Substituents | Functional Groups |
|---|---|---|---|
| Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- | C₁₄H₁₃ClS | Cl at C1; [(4-methylphenyl)thio]methyl at C4 | Thioether, Chloro, Methyl |
| Benzene, 1-chloro-4-[(hexylthio)methyl]- (CAS 821781-70-8) | C₁₃H₁₉ClS | Cl at C1; hexylthiomethyl at C4 | Thioether, Chloro, Alkyl chain |
| Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- | C₁₃H₁₀ClNO₂S | Cl at C1; (4-nitrophenyl)thiomethyl at C4 | Thioether, Chloro, Nitro |
| Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- | C₁₂H₉Cl₂O₂S | Cl at C1; (4-chlorophenyl)sulfonyl at C2 | Sulfonyl, Chloro |
Key Observations :
- Substituent Effects : The target compound’s 4-methylphenyl group provides steric hindrance and mild electron donation, contrasting with hexylthio derivatives (long alkyl chains, increased hydrophobicity) and nitro-substituted analogs (electron-withdrawing nitro group, enhanced reactivity in electrophilic substitutions) .
- Functional Group Impact : Sulfonyl-containing analogs (e.g., Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-) exhibit higher oxidative stability but reduced nucleophilicity compared to thioether derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- | 260.8 | ~300–320 (estimated) | Low in water; soluble in organic solvents | ~3.8 |
| Benzene, 1-chloro-4-[(hexylthio)methyl]- | 242.8 | ~280–300 | Low polarity; soluble in non-polar solvents | ~4.5 |
| Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- | 295.7 | Decomposes at high T | Moderate in DMSO | ~2.9 |
| Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- | 303.2 | >300 | Low in water; soluble in acetone | ~3.2 |
Key Observations :
- Solubility : The 4-methylphenyl group in the target compound enhances lipophilicity (LogP ~3.8) compared to nitro-substituted analogs (LogP ~2.9) but less than alkyl-thio derivatives (LogP ~4.5) .
- Thermal Stability : Sulfonyl-containing compounds exhibit higher thermal stability due to stronger S=O bonds, whereas thioethers may degrade under oxidative conditions .
Table 3: Reactivity and Application Profiles
| Compound Name | Reactivity Profile | Applications |
|---|---|---|
| Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- | Moderate nucleophilicity at sulfur; susceptible to oxidation to sulfoxides/sulfones | Intermediate in agrochemicals; ligand in catalysis |
| Benzene, 1-chloro-4-[(hexylthio)methyl]- | Low polarity; stable under basic conditions | Surfactant research; polymer additives |
| Benzene, 1-chloro-4-[[(4-nitrophenyl)thio]methyl]- | Electrophilic aromatic substitution at nitro group | Dye synthesis; explosive precursors |
| Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- | Resistant to nucleophilic attack; stable in acidic media | Pharmaceuticals (enzyme inhibitors) |
Key Observations :
- Target Compound : The methyl group’s electron-donating effect enhances aromatic ring reactivity in electrophilic substitutions, making it suitable for further functionalization in drug discovery .
- Contrast with Sulfonyl Analogs : Sulfonyl derivatives are preferred in medicinal chemistry for their metabolic stability, whereas thioethers are leveraged in catalysis due to their redox activity .
Biological Activity
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- (CAS Number: 104-92-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including cytotoxicity, mutagenicity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- can be described as follows:
- Molecular Formula : C15H15ClS
- Molecular Weight : 274.80 g/mol
-
Chemical Structure :
This compound features a chlorobenzene moiety substituted with a thioether group linked to a methyl-substituted phenyl ring.
Cytotoxicity
Research has indicated that Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- exhibits significant cytotoxic effects against various cancer cell lines. A study profiling multiple compounds reported that similar thioether derivatives showed IC50 values ranging from 0.11 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, suggesting that modifications in the structure can enhance biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- | MCF-7 | TBD |
| Reference Compound (e.g., Doxorubicin) | MCF-7 | 0.5 - 2.0 |
Mutagenicity and Toxicity
According to the US EPA's ToxValDB database, Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- has been evaluated for mutagenic potential. While specific mutagenicity data for this compound is limited, it is categorized under chemicals that may pose health risks upon exposure . The presence of chlorine and sulfur in its structure raises concerns regarding potential mutagenic effects.
The biological activity of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- can be attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays have demonstrated that compounds with similar structures can trigger caspase activation, leading to programmed cell death . This mechanism is crucial for developing effective anticancer therapies.
Study on Anticancer Properties
A recent study investigated the anticancer properties of various thioether derivatives, including Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. The study highlighted the importance of substituent groups on the phenyl rings in enhancing cytotoxicity .
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-. While acute toxicity data are sparse, chronic exposure studies suggest potential risks related to respiratory and dermal irritation . Further research is necessary to establish a clear understanding of its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
